5-Methylidene-1-prop-2-enylpyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylidene-1-prop-2-enylpyrrol-2-one is a heterocyclic compound with a molecular formula of C8H9NO. This compound is characterized by a five-membered pyrrolidine ring, which is a common scaffold in medicinal chemistry due to its versatility and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-1-prop-2-enylpyrrol-2-one typically involves the reaction of suitable precursors under specific conditions. One common method is the cyclization of appropriate amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate . This reaction proceeds under ultrasonic exposure, yielding the desired pyrrole derivative with excellent efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
5-Methylidene-1-prop-2-enylpyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often altering its biological activity.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
5-Methylidene-1-prop-2-enylpyrrol-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 5-Methylidene-1-prop-2-enylpyrrol-2-one involves its interaction with specific molecular targets. For instance, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The versatility of the pyrrolidine-2-one scaffold allows it to interact with various biological targets, influencing different pathways and exerting diverse effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the methylidene and prop-2-enyl groups.
Pyrrolizines: Contain a fused pyrrole and benzene ring, differing in structure and activity.
Pyrrolidine-2,5-diones: Feature additional carbonyl groups, altering their chemical properties and biological activities.
Uniqueness
5-Methylidene-1-prop-2-enylpyrrol-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-methylidene-1-prop-2-enylpyrrol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-3-6-9-7(2)4-5-8(9)10/h3-5H,1-2,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFHGRAKOOCBEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C)C=CC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.